Pomalidomide-CO-C3-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-C3-Cl is a derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) known for its potent antiangiogenic and immunomodulatory properties . Pomalidomide itself is used primarily in the treatment of relapsed and refractory multiple myeloma . The compound this compound is a modified version designed to enhance its therapeutic efficacy and broaden its application in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-C3-Cl involves several steps, starting with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further chemical modifications to introduce the CO-C3-Cl moiety. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous purification steps to achieve a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-C3-Cl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pomalidomide-CO-C3-Cl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in cellular assays to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential in treating various cancers and immune-related disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Pomalidomide-CO-C3-Cl exerts its effects through multiple mechanisms:
Binding to Cereblon (CRBN): This is a crucial component for its antimyeloma activity.
Downregulation of Interaction: It downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, including bone marrow stroma cells.
Induction of Apoptosis: It inhibits the proliferation and induces apoptosis of various tumor cells.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Lenalidomide: A second-generation IMiD with enhanced efficacy and reduced toxicity compared to thalidomide.
CC-122, CC-220, CC-885: Novel thalidomide analogs designed for better clinical efficacy.
Uniqueness
Pomalidomide-CO-C3-Cl stands out due to its enhanced potency and broader range of applications compared to its predecessors. Its unique chemical structure allows for more targeted therapeutic effects and reduced side effects .
Properties
Molecular Formula |
C17H16ClN3O5 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16ClN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24) |
InChI Key |
DHHLLVWYUGOKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.